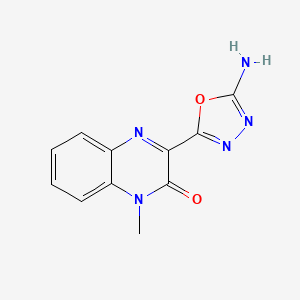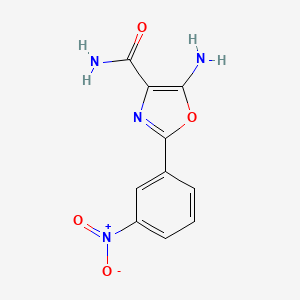![molecular formula C16H19ClFNO2 B4615912 2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4615912.png)
2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Übersicht
Beschreibung
Synthesis Analysis The synthesis of similar compounds often involves multi-step reactions, including nucleophilic substitution reactions in aromatic systems, where specific conditions favor the formation of the desired product. For instance, reactions of substituted α-halogenopyridines with aniline in ethanol showcase the type of nucleophilic displacement that might be involved in synthesizing analogous compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974). Furthermore, biotransformation methods, utilizing enzyme cascades in Escherichia coli, present an efficient pathway to synthesize benzyl alcohol and its analogs from bio-based precursors, offering insights into eco-friendly synthetic routes (Liu et al., 2020).
Molecular Structure Analysis Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemical compounds. Studies involving X-ray diffraction provide detailed insights into the molecular geometry, crystalline structure, and intramolecular interactions of compounds. For example, the crystal structure analysis of related compounds reveals the configuration of fused ring systems and the presence of hydrogen bonding, which significantly influences the compound's chemical properties and reactivity (Anh et al., 2011).
Chemical Reactions and Properties The chemical behavior of 2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride can be inferred from reactions involving similar functional groups. The presence of fluorine atoms often affects reactivity due to their electronegativity and the ability to stabilize adjacent positive charges. Studies on nucleophilic displacement reactions and the synthesis of polyfluorodibenz[b,f][1,4]oxazepines highlight the impact of fluorine on aromatic substitution reactions and the formation of cyclic compounds (Allaway et al., 2002).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's applications and handling. Techniques like Raman and FTIR spectroscopy, alongside X-ray diffraction, provide comprehensive data on the physical characteristics of chemical compounds. These methods have been applied to study the interaction of similar molecules with solvents and other compounds, shedding light on their physical behavior and stability (Dega‐Szafran et al., 2017).
Chemical Properties Analysis The chemical properties, including reactivity with other substances, stability under various conditions, and the potential for forming derivatives, are essential for practical applications. Studies on the chemoselective reaction of formalin with phenols and the synthesis of Schiff bases provide insights into the compound's reactivity and potential for modification (Manikannan & Muthusubramanian, 2008).
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Benzyl Alcohol Analogs
One study explored a biocatalytic pathway for the efficient synthesis of benzyl alcohol and its analogs, including m-fluoro-benzyl alcohol, from bio-based precursors using an artificial enzyme cascade in Escherichia coli (Liu et al., 2020). This process demonstrates the potential for producing various high-valued fine chemicals, potentially including derivatives of the specified compound.
Structural Studies on Benzyl Alcohols
Another research utilized supersonic jet mass resolved excitation spectroscopy to determine the minimum energy conformations of benzyl alcohol and its derivatives, such as fluoro- and aminobenzyl alcohols (Im et al., 1991). These findings are crucial for understanding the physical and chemical properties of such compounds.
Fluorinated Benzyl and Phenethyl Alcohols
A study on the functionalization of fluorobenzyl alcohols and phenethyl alcohols by metalation and subsequent carboxylation revealed an efficient method to produce various benzoic acids and lactones (Marzi et al., 2002). This research could be relevant for synthesizing advanced intermediates or derivatives of the compound .
Molecular Interaction Studies
The molecular interaction between substituted benzyl alcohols and butyl methacrylate was studied using FTIR spectroscopy, providing insights into the strength of intermolecular hydrogen bonds (Sivagurunathan et al., 2010). Such research could offer foundational knowledge for understanding the behavior of complex molecules like 2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride in various environments.
Enantioselective Hydroxylation
Research into the enantioselective benzylic hydroxylation of arylalkanes, including the use of chiral Mn-aminopyridine complexes, could provide a basis for selective synthesis or modification of similar compounds (Ottenbacher et al., 2018). This method's applicability to fluoro-substituted compounds highlights its relevance.
Eigenschaften
IUPAC Name |
2-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19;/h1-7,10,18-19H,8-9,11-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQQKGGMFKXDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615830.png)

![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4615845.png)
![N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)

![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)

![ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4615897.png)
![5-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4615898.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4615902.png)
![N-[3-(methylthio)phenyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B4615908.png)